REACTION_CXSMILES
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[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1[S:7][C:8]([CH3:11])=[CH:9][CH:10]=1.Cl[C:13](=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(Cl)Cl>[CH3:5][C:6]1[S:7][C:8]([CH3:11])=[CH:9][C:10]=1[C:13](=[O:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:0.1.2.3|
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Name
|
|
Quantity
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29.5 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CC1)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 12 h at which time the reaction mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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was filtered
|
Type
|
ADDITION
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Details
|
diluted carefully with H2O
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
Removal of volatiles
|
Type
|
CUSTOM
|
Details
|
afforded mostly pure crude material, which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
CC=1SC(=CC1C(C(=O)OCC)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |